molecular formula C20H22N2O3 B269239 2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Número de catálogo B269239
Peso molecular: 338.4 g/mol
Clave InChI: UATWMPDWXOOXBK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a key regulator of B-cell receptor signaling, and TAK-659 has been shown to have potent anti-tumor activity in preclinical models.

Mecanismo De Acción

2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide inhibits SYK signaling by binding to the ATP-binding site of SYK kinase domain, which prevents the phosphorylation of downstream signaling molecules. This leads to the inhibition of B-cell receptor signaling and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been shown to have potent anti-tumor activity in preclinical models, and has also been shown to enhance the anti-tumor activity of other drugs. 2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been shown to induce apoptosis in cancer cells, and has also been shown to inhibit the proliferation and migration of cancer cells. 2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has also been shown to enhance the immune response against cancer cells by activating T-cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has several advantages for lab experiments, including its potent anti-tumor activity, ability to enhance the anti-tumor activity of other drugs, and ability to activate T-cells. However, 2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide also has some limitations, including its potential toxicity and off-target effects.

Direcciones Futuras

There are several future directions for the research of 2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide, including the development of more potent and selective inhibitors of SYK signaling, the identification of biomarkers for patient selection, and the evaluation of 2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in clinical trials. 2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has the potential to be a promising therapeutic agent for the treatment of various types of cancer, and further research is needed to fully understand its mechanism of action and potential clinical applications.

Métodos De Síntesis

The synthesis method of 2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves several steps, including the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride, which is then reacted with 3-aminobenzamide to form 2-methyl-N-(3-aminophenyl)benzamide. This intermediate is then reacted with tetrahydro-2-furanylmethylamine and di-tert-butyl dicarbonate to form 2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide.

Aplicaciones Científicas De Investigación

2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been extensively studied in preclinical models, and has shown potent anti-tumor activity in various types of cancer, including B-cell malignancies, solid tumors, and hematological malignancies. 2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide inhibits SYK signaling, which is a key regulator of B-cell receptor signaling, and has been shown to induce apoptosis in cancer cells. 2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has also been shown to enhance the anti-tumor activity of other drugs, such as rituximab and venetoclax.

Propiedades

Nombre del producto

2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Fórmula molecular

C20H22N2O3

Peso molecular

338.4 g/mol

Nombre IUPAC

2-methyl-N-[3-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C20H22N2O3/c1-14-6-2-3-10-18(14)20(24)22-16-8-4-7-15(12-16)19(23)21-13-17-9-5-11-25-17/h2-4,6-8,10,12,17H,5,9,11,13H2,1H3,(H,21,23)(H,22,24)

Clave InChI

UATWMPDWXOOXBK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3

SMILES canónico

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.